molecular formula C3H8O2S B12651336 Mercaptopropanediol CAS No. 38098-46-3

Mercaptopropanediol

Cat. No.: B12651336
CAS No.: 38098-46-3
M. Wt: 108.16 g/mol
InChI Key: VWNAITWBRLKIIS-UHFFFAOYSA-N
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Description

Mercaptopropanediol, also known as 3-Mercapto-1,2-propanediol, is an organic compound with the molecular formula C3H8O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its thiol group (-SH) and two hydroxyl groups (-OH), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptopropanediol can be synthesized through several methods. One common method involves the reaction of glycidol with hydrogen sulfide. This reaction can be carried out under pressure in the presence of catalysts such as aluminum oxide or sodium aluminum silicate . The reaction conditions typically include moderate temperatures and pressures to ensure good yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the same reaction of glycidol with hydrogen sulfide. The process is optimized for large-scale production, ensuring high purity and yield. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Mercaptopropanediol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can act as a reducing agent, particularly in breaking disulfide bonds in proteins.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing conditions often involve the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic or basic catalysts are used to facilitate substitution reactions, with reagents such as acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced proteins or peptides.

    Substitution: Esters, ethers.

Mechanism of Action

The mechanism of action of mercaptopropanediol involves its thiol and hydroxyl groups. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stabilization. The hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and binding capabilities.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: Similar in structure but with one less hydroxyl group. It is widely used as a reducing agent in biochemical applications.

    1,2-Ethanedithiol: Contains two thiol groups but lacks hydroxyl groups, making it more reactive in forming disulfides.

    Thioglycerol: Another thiol-containing compound with similar applications in reducing disulfide bonds.

Uniqueness

Mercaptopropanediol’s combination of thiol and hydroxyl groups makes it unique in its versatility. It can participate in a broader range of chemical reactions compared to compounds with only thiol or hydroxyl groups. This dual functionality enhances its applications in various fields, from chemistry to medicine.

Properties

CAS No.

38098-46-3

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

IUPAC Name

1-sulfanylpropane-1,1-diol

InChI

InChI=1S/C3H8O2S/c1-2-3(4,5)6/h4-6H,2H2,1H3

InChI Key

VWNAITWBRLKIIS-UHFFFAOYSA-N

Canonical SMILES

CCC(O)(O)S

Origin of Product

United States

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